Fusaproliferin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

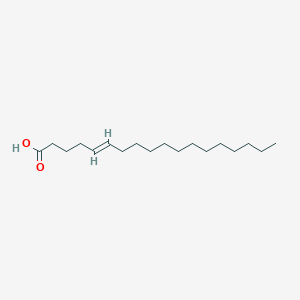

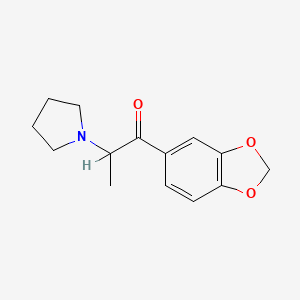

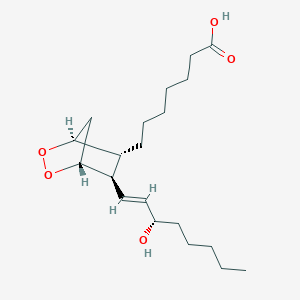

Fusaproliferin is a natural product found in Fusarium subglutinans with data available.

Scientific Research Applications

Cytotoxicity in Pancreatic Cancer

- Fusaproliferin, isolated from the endophytic fungus Fusarium solani, has shown significant cytotoxic effects against pancreatic cancer cell lines. It causes rapid morphological changes and cell death in these cell lines, indicating its potential as a chemical scaffold for developing treatments against pancreatic cancer (Hoque et al., 2018).

Structural Characteristics

- This compound is identified as a toxic sesterterpene with a unique ring structure, including four C=C double bonds and four chiral atoms. Its structure suggests a sesterterpenic-type biosynthetic pathway, which is crucial for understanding its biological activities and potential applications (Santini et al., 1996).

Teratogenic Effects

- This compound exhibits significant teratogenic effects on chicken embryos. At certain concentrations, it causes severe abnormalities, such as cephalic dicotomy, macrocephaly, and limb asymmetry, highlighting its potent biological activity and the need for careful handling (Ritieni et al., 1997).

Antibacterial Activity

- While this compound was evaluated for antibacterial effects against E. coli and Staphylococcus aureus, it did not show significant antimicrobial activity. This finding is important in guiding its potential applications and understanding its spectrum of biological activities (Meca et al., 2009).

Impact on Maize Seedlings

- This compound affects the cell membrane potential and ultrastructure in maize seedlings. Its effects vary based on the concentration and the cultivar's susceptibility to the toxin, indicating its role in plant pathology and Fusarium pathogenesis (Santini et al., 2008).

Occurrence in Maize

- It is detected in preharvest maize ears infected with Fusarium species, often co-occurring with other mycotoxins like fumonisin B1 and beauvericin. This co-occurrence is significant for understanding the comprehensive risk of Fusarium contamination in agriculture (Ritieni et al., 1997).

Anti-Inflammatory Activity

- This compound and its analogues exhibit anti-inflammatory activity, reducing the production of inflammatory messengers in macrophages. This property positions this compound as a potential treatment for inflammation-related diseases (Kuang et al., 2022).

Toxin Production in Fusarium

- This compound production varies among Fusarium subglutinans strains, with its toxicity demonstrated in several biological models. This variability is crucial for assessing the risk of Fusarium contamination in agriculture and food safety (Logrieco et al., 1996).

properties

Molecular Formula |

C27H40O5 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

[(2S)-2-[(1S,3E,7E,11S,12E,15R)-11,17-dihydroxy-1,4,8,12-tetramethyl-18-oxo-16-bicyclo[13.3.0]octadeca-3,7,12,16-tetraenyl]propyl] acetate |

InChI |

InChI=1S/C27H40O5/c1-17-8-7-9-18(2)14-15-27(6)22(12-11-19(3)23(29)13-10-17)24(25(30)26(27)31)20(4)16-32-21(5)28/h8,11,14,20,22-23,29-30H,7,9-10,12-13,15-16H2,1-6H3/b17-8+,18-14+,19-11+/t20-,22-,23+,27+/m1/s1 |

InChI Key |

VRGWBRLULZUWAJ-UEWDWXLZSA-N |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C[C@]2([C@H](C/C=C(/[C@H](CC1)O)\C)C(=C(C2=O)O)[C@H](C)COC(=O)C)C)/C |

SMILES |

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C |

Canonical SMILES |

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C |

synonyms |

fusaproliferin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)

![(3R,8S,9R,12S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1234089.png)

![3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone](/img/structure/B1234105.png)